2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone
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Overview
Description
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is a synthetic organic compound characterized by its naphthoquinone core structure, which is substituted with a chloro group and a piperidinoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone typically involves the chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone with 2-(piperidin-1-yl)ethanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The process involves the following steps:
- Dissolving 2,3-dichloro-1,4-naphthoquinone in an appropriate solvent such as ethanol.
- Adding 2-(piperidin-1-yl)ethanamine to the solution.
- Stirring the reaction mixture at a specific temperature, typically around room temperature, for several hours.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of various oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.
Scientific Research Applications
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Studied for its potential antimicrobial properties against various pathogens.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it may interact with specific enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-naphthoquinone: A simpler analog with similar redox properties.
3-Amino-2-chloro-1,4-naphthoquinone: Contains an amino group instead of the piperidinoethylamino group.
2,3-Dichloro-1,4-naphthoquinone: A precursor used in the synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone.
Uniqueness
This compound is unique due to the presence of the piperidinoethylamino group, which imparts specific chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential biological activity compared to simpler naphthoquinone derivatives.
Properties
IUPAC Name |
2-chloro-3-(2-piperidin-1-ylethylamino)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c18-14-15(19-8-11-20-9-4-1-5-10-20)17(22)13-7-3-2-6-12(13)16(14)21/h2-3,6-7,19H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMKLGKYAOKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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